1-methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride
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Overview
Description
1-Methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClN3O2S. It is known for its applications in various fields, including organic synthesis and material science. The compound is characterized by its benzotriazole ring structure, which is substituted with a methyl group and a sulfonyl chloride group.
Preparation Methods
The synthesis of 1-methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride typically involves the reaction of 1-methyl-1H-1,2,3-benzotriazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. Industrial production methods may involve the use of advanced techniques to optimize yield and purity.
Chemical Reactions Analysis
1-Methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and solvents (e.g., dichloromethane, acetonitrile). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of sulfonyl groups into various substrates. It is also employed in the synthesis of sulfonamide and sulfonate ester derivatives.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The benzotriazole ring provides stability to the molecule and can participate in π-π interactions with other aromatic systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparison with Similar Compounds
1-Methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position on the benzotriazole ring.
1-Methyl-1H-indole-5-sulfonyl chloride: Contains an indole ring instead of a benzotriazole ring.
4-Methoxybenzenesulfonyl chloride: Contains a benzene ring with a methoxy group and a sulfonyl chloride group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
3-methylbenzotriazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c1-11-7-5(9-10-11)3-2-4-6(7)14(8,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXUHCLJFZAIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2S(=O)(=O)Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114322-16-6 |
Source
|
Record name | 1-methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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